molecular formula C13H20N4O3 B6636587 N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide

N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide

Cat. No. B6636587
M. Wt: 280.32 g/mol
InChI Key: VAXSJHDBDDUPIV-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of pyridazine derivatives and has been found to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide is not fully understood. However, it has been suggested that N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide exerts its biological activities by modulating the activity of certain enzymes and receptors in the body. For example, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has also been shown to modulate the activity of the GABA-A receptor, a receptor that is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has also been found to reduce pain by modulating the activity of pain-sensing neurons in the spinal cord. Additionally, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide also exhibits potent biological activities, making it a useful tool for studying various physiological processes. However, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the study of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to explore its potential use as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide and its potential applications in various physiological processes.

Synthesis Methods

The synthesis of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide involves the reaction of 6-bromo-3-nitropyridazine with morpholine and 3-methoxypropylamine in the presence of a catalyst. The resulting product is then reduced using palladium on carbon to yield N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide. The synthesis method has been optimized to obtain high yields and purity of N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide.

Scientific Research Applications

N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

properties

IUPAC Name

N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-19-8-2-5-14-13(18)11-3-4-12(16-15-11)17-6-9-20-10-7-17/h3-4H,2,5-10H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXSJHDBDDUPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=NN=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxypropyl)-6-morpholin-4-ylpyridazine-3-carboxamide

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